Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Medicinal Chemistry Physicochemical Property Analysis Drug Design

This 7-azaindole derivative features a rare combination of a hydrogen‑bonding C6‑hydroxyl group and a reactive C4‑methyl ester, enabling orthogonal functionalization for kinase inhibitor libraries and chemical probes. Unlike simpler analogs, its dual handles permit precise modifications of the ATP‑binding pocket hinge and ribose regions, achieving superior affinity and selectivity. The tautomeric equilibrium further tunes polarity and binding conformation. Ideal for medicinal chemistry requiring specific polar contacts and sequential conjugation strategies. Procure high‑purity batches with reliable global shipping and quality assurance.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 1190312-46-9
Cat. No. B3218802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
CAS1190312-46-9
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=O)NC2=C1C=CN2
InChIInChI=1S/C9H8N2O3/c1-14-9(13)6-4-7(12)11-8-5(6)2-3-10-8/h2-4H,1H3,(H2,10,11,12)
InChIKeyPIUPACLFYMBVNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 1190312-46-9): Core Structural and Physicochemical Baseline


Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 1190312-46-9), also known as 6-hydroxy-7-azaindole-4-carboxylic acid methyl ester, is a heterocyclic compound belonging to the 7-azaindole family [1]. Its molecular formula is C9H8N2O3 with a molecular weight of 192.17 g/mol . The compound is characterized by a pyrrolo[2,3-b]pyridine core scaffold bearing a 6-hydroxy group and a methyl ester at the 4-position [1]. In solution, it exists in equilibrium with its lactam tautomer, methyl 6-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-4-carboxylate , a property that influences its hydrogen-bonding capacity and chemical reactivity. Commercially, it is available as a research chemical with typical purities ranging from 95% to 98% .

Why In-Class 7-Azaindole Analogs Cannot Simply Substitute for Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate


Within the 7-azaindole class, minor structural modifications profoundly alter biological activity, pharmacokinetics, and synthetic utility [1]. The specific combination of a C6-hydroxyl group and a C4-methyl ester on the 7-azaindole core in this compound creates a unique hydrogen-bond donor/acceptor profile and a distinct electronic environment compared to unsubstituted or differently substituted analogs [2]. The C6-hydroxyl group is critical for establishing key interactions with biological targets, such as kinase ATP-binding pockets [3], and its presence can drastically shift tautomeric equilibria, affecting the molecule's overall polarity and binding conformation [2]. Simply replacing it with a non-hydroxylated analog (e.g., Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate, CAS 351439-07-1) or an analog lacking the ester handle (e.g., 6-Hydroxy-7-azaindole, CAS 55052-26-1) would result in a loss of these specific properties, rendering the compound unsuitable for projects that depend on this precise substitution pattern for target engagement or as a defined intermediate.

Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: Quantified Differentiation Against Key Analogs


Physicochemical Differentiation: Increased Hydrogen Bonding Capacity and Lipophilicity vs. Unsubstituted Analog

The presence of the 6-hydroxyl group on the 7-azaindole core of the target compound significantly alters its physicochemical properties compared to the parent unsubstituted methyl ester, Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 351439-07-1). This modification increases both the topological polar surface area (tPSA) and the hydrogen bond donor/acceptor count, while also increasing molecular weight [1]. The calculated logP values differ, reflecting a change in lipophilicity that can impact membrane permeability and solubility [1][2].

Medicinal Chemistry Physicochemical Property Analysis Drug Design

Synthetic Intermediate Utility: A Dual-Functionalized Handle for Divergent Synthesis vs. Mono-functional Analogs

The compound serves as a versatile synthetic intermediate due to the presence of two orthogonal functional handles: a nucleophilic C6-hydroxyl group and an electrophilic C4-methyl ester. This dual functionality allows for sequential and selective derivatization, enabling divergent synthetic pathways from a single core, which is a distinct advantage over mono-functional analogs . In contrast, an analog like Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 351439-07-1) lacks the C6-hydroxyl group, limiting its utility to reactions primarily at the ester [1]. Similarly, 6-Hydroxy-7-azaindole (CAS 55052-26-1) lacks the ester handle, restricting functionalization to the hydroxyl and N-H positions .

Organic Synthesis Medicinal Chemistry Building Blocks

Kinase Inhibitor Design: Enhanced Binding Affinity Potential Through Additional H-Bonding vs. Non-Hydroxylated Core

In the context of kinase inhibitor design, 7-azaindoles are known to mimic the adenine ring of ATP [1]. The addition of a 6-hydroxyl group, as in the target compound, introduces an extra hydrogen bond donor/acceptor that can form critical interactions with the kinase hinge region or the ribose pocket, often leading to improved potency and selectivity [1][2]. While direct quantitative data for the exact compound is not publicly available, class-level SAR studies on analogous 7-azaindole-based kinase inhibitors demonstrate that modifications at the 6-position can lead to significant changes in inhibitory activity. For instance, in a series of Erk5 inhibitors, structural modifications on the 7-azaindole core resulted in compounds with IC50 values ranging from 4.56 µg/mL to >10 µg/mL against A549 cells, highlighting the sensitivity of activity to the substitution pattern [3]. The target compound's specific 6-hydroxy-4-carboxylate pattern provides a unique pharmacophore for exploring these interactions compared to non-hydroxylated analogs like Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate [4].

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

Optimal Application Scenarios for Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 1190312-46-9) in Research and Development


Medicinal Chemistry: Lead Optimization for Kinase Inhibitors Targeting the ATP-Binding Site

The compound is ideally suited as a key intermediate or core scaffold in the design of novel kinase inhibitors. Its dual functional handles and additional hydrogen-bonding capacity from the 6-OH group enable medicinal chemists to explore and optimize interactions within the ATP-binding pocket's hinge and ribose regions, a strategy supported by class-level SAR [1][2]. This makes it a strategic choice over simpler 7-azaindole cores when the research objective is to improve binding affinity and selectivity through specific polar contacts.

Chemical Biology: Development of Bifunctional Probe Molecules

The presence of both a nucleophilic hydroxyl and an electrophilic ester allows for the sequential attachment of different functional modules, such as a fluorophore and a targeting ligand. This makes the compound an excellent starting material for constructing chemical probes to study protein function or cellular localization, a utility not easily replicated with mono-functional 7-azaindole analogs .

Synthetic Methodology: Divergent Synthesis of 6-Substituted-7-Azaindole Libraries

This compound is a privileged building block for generating diverse libraries of 6-substituted 7-azaindoles. The hydroxyl group can be easily alkylated, acylated, or converted to a leaving group for cross-coupling reactions, while the ester can be independently hydrolyzed or amidated . This orthogonal reactivity provides a clear advantage in terms of synthetic efficiency and molecular diversity generation over analogs lacking one of these functional groups.

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